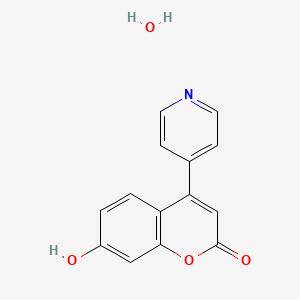

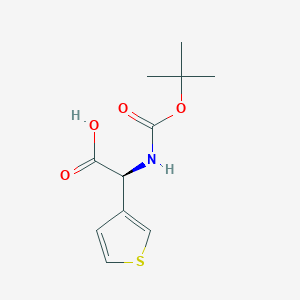

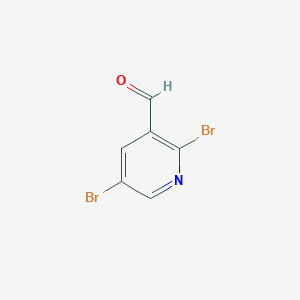

![molecular formula C10H8N2OS B1277693 3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile CAS No. 863763-95-5](/img/structure/B1277693.png)

3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile, is a heterocyclic compound that appears to be closely related to various synthesized pyridine derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described could be relevant to understanding its synthesis and properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions that can yield complex structures with diverse biological activities. For instance, a similar compound, 5-Amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile, was synthesized through the reaction of a substituted pyrazolinone with benzylidene malononitrile, leading to fused heterocyclic systems . This suggests that the synthesis of our compound of interest might also involve a multi-step reaction, possibly starting with a thiazolyl-pyrazolinone precursor and a suitable nitrile.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings, including pyridine and thiazole, which are known for their chemical reactivity and potential interaction with biological targets. The presence of substituents like methyl groups and a nitrile function can significantly influence the electronic distribution and, consequently, the reactivity and interaction with biological molecules .

Chemical Reactions Analysis

Compounds with a pyridine nucleus often undergo various chemical reactions, including substitutions and additions, due to the presence of a reactive nitrile group and other functional groups. For example, the related compound 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile was used as a precursor for the synthesis of Schiff bases, pyrazole derivatives, urea derivatives, and carbamates, indicating a wide range of possible chemical transformations . This implies that 3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile could also be a versatile intermediate for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of electron-withdrawing groups like the nitrile can affect the compound's polarity, solubility, and stability. The steric effects of the methyl groups and the planarity of the fused ring system can also play a role in the compound's physical properties and its interaction with solvents and other chemicals. While the exact properties of the compound are not detailed in the provided papers, the related structures suggest that it would exhibit properties typical of aromatic heterocycles with similar substituents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Mannich Reaction in Heterocyclic Synthesis : This compound can be synthesized through the Mannich reaction. Dotsenko and Krivokolysko (2013) demonstrated the formation of thiazolo[3,2-a]pyridines, including variants of this compound, by treating N-methylmorpholinium 4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates with isobutyraldehyde and primary aromatic amines (Dotsenko & Krivokolysko, 2013).

Optical and Spectroscopic Analysis

- Fluorescence Quantum Yield : Shi et al. (2016) identified that compounds including 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-7-carboxylic acid, which is structurally similar to the compound , are significant in understanding the fluorescence origins of carbon dots with high fluorescence quantum yields (Shi et al., 2016).

Structural Features

- X-ray and Spectroscopic Analysis : Cetina et al. (2010) conducted a study on pyridine derivatives, including a focus on structural features through IR and electronic spectroscopy. This research helps in understanding the molecular structure and optical properties of related compounds (Cetina et al., 2010).

Applications in Multicomponent Reactions

- Annulation via Multicomponent Reactions : Altug and Caner (2013) explored the efficient synthesis of thiazolo[3,2-a]pyridine derivatives, showcasing the versatility of these compounds in multicomponent condensation reactions (Altug & Caner, 2013).

Spectral Characterization and Applications

- Photosensitivity Studies : Roushdy et al. (2019) focused on the spectral characterization and photosensitivity studies of related compounds, highlighting their potential in optoelectronic devices (Roushdy et al., 2019).

Wirkmechanismus

- Unfortunately, due to the lack of extensive research, the primary targets of 3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile remain unknown .

- However, thiazole derivatives often impact diverse pathways, including inflammation, cell proliferation, and metabolism .

Target of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Eigenschaften

IUPAC Name |

3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c1-6-3-9(13)12-7(2)5-14-10(12)8(6)4-11/h3,5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLHSTADBBGTBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=CSC2=C1C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801185441 |

Source

|

| Record name | 3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

863763-95-5 |

Source

|

| Record name | 3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863763-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

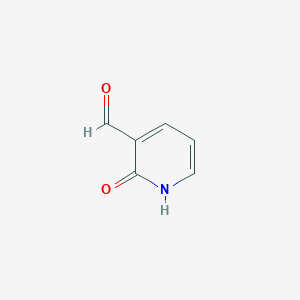

![2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol](/img/structure/B1277615.png)

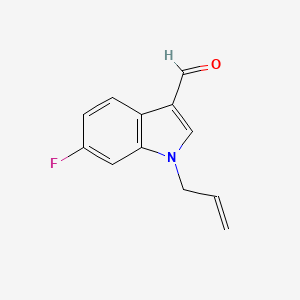

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B1277622.png)

![[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride](/img/structure/B1277628.png)